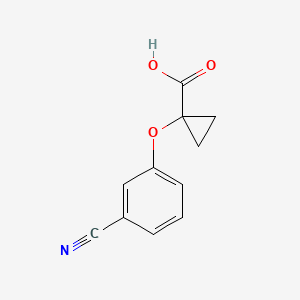![molecular formula C7H11FO B13481671 [1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)
[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol: is an organic compound characterized by a cyclobutyl ring substituted with a fluoromethyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST).
Addition of the Methanol Group: The methanol group can be added through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules, while the methanol group can participate in hydrogen bonding and other interactions. These features contribute to the compound’s unique properties and effects.
類似化合物との比較
Similar Compounds
[1-(Chloromethyl)-3-methylidenecyclobutyl]methanol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
[1-(Bromomethyl)-3-methylidenecyclobutyl]methanol: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
[1-(Hydroxymethyl)-3-methylidenecyclobutyl]methanol: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness: : The presence of the fluoromethyl group in [1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol imparts unique chemical and physical properties, such as increased reactivity and stability, compared to its analogs with different substituents.
特性
分子式 |
C7H11FO |
|---|---|
分子量 |
130.16 g/mol |
IUPAC名 |
[1-(fluoromethyl)-3-methylidenecyclobutyl]methanol |
InChI |
InChI=1S/C7H11FO/c1-6-2-7(3-6,4-8)5-9/h9H,1-5H2 |
InChIキー |
CBRZPPJHAZNICH-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(C1)(CO)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
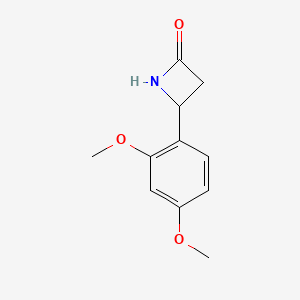
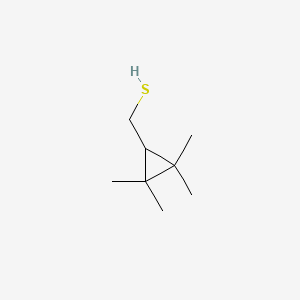

amine](/img/structure/B13481612.png)
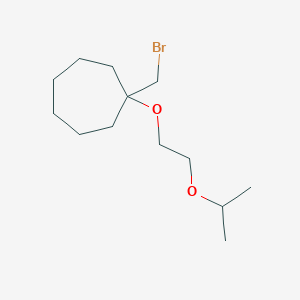

![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
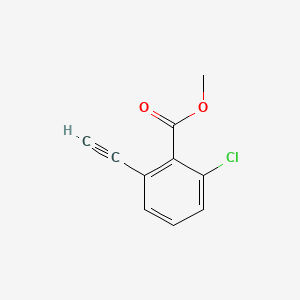
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
